molecular formula C15H13NO2S2 B6476046 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide CAS No. 2640974-43-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide

Cat. No.: B6476046
CAS No.: 2640974-43-0
M. Wt: 303.4 g/mol
InChI Key: YZGZACKDLYYDQG-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a bithiophene moiety connected via an ethyl linker to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of two thiophene rings using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Ethyl Linker: The bithiophene is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker.

    Formation of the Furan Ring: The furan ring is synthesized separately, often starting from furfural or other furan derivatives.

    Coupling to Form the Final Compound: The furan ring is then coupled with the bithiophene-ethyl intermediate using amide bond formation techniques, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the biological activity of furan and thiophene derivatives.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide is unique due to the combination of furan and bithiophene moieties, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(11-6-8-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-9-19-13/h1-4,6,8-10H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZACKDLYYDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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